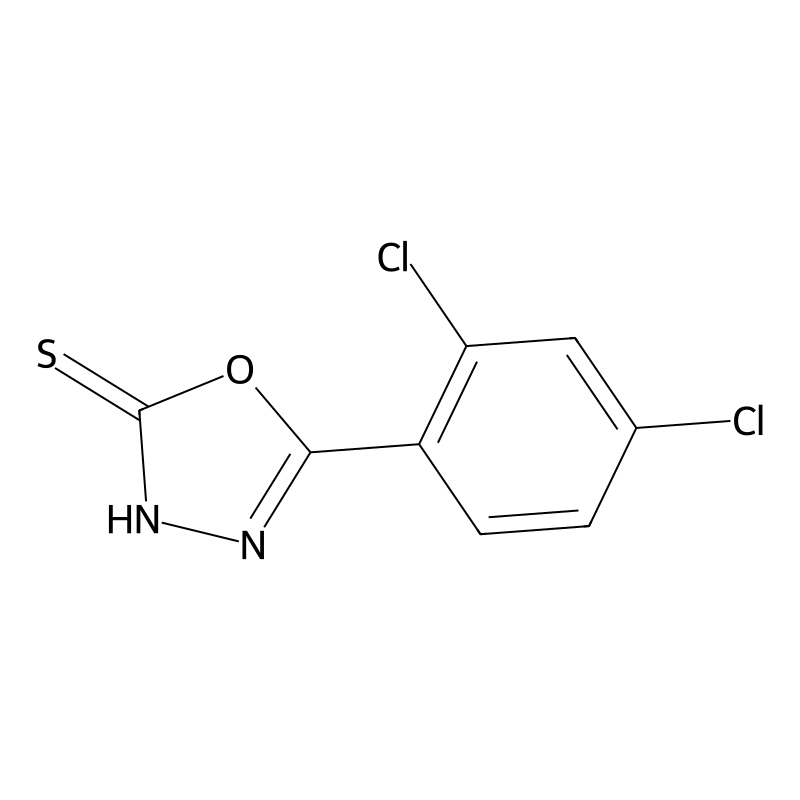

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol, also known as D2-OXT, is a heterocyclic compound synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazide with carbon disulfide and subsequent cyclization.Several studies have reported the synthesis and characterization of D2-OXT, focusing on its purification, spectral analysis (including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry), and thermal analysis (including thermogravimetric analysis and differential scanning calorimetry). These techniques help to confirm the structure and purity of the synthesized compound.

Potential Applications:

While the specific scientific research applications of D2-OXT are still under exploration, studies suggest its potential in various fields:

- Antimicrobial activity: Research indicates that D2-OXT exhibits antibacterial and antifungal properties against various strains. Further investigations are needed to understand the mechanisms of action and potential for development as antimicrobial agents.

- Corrosion inhibition: Studies suggest that D2-OXT may act as a corrosion inhibitor for metals, potentially offering protection against environmental degradation.

- Material science: D2-OXT's thermal stability and semiconductor properties are being explored for potential applications in electronic devices and sensor development.

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, characterized by the presence of a thiol group at the 2-position of the oxadiazole ring. The chemical structure features a dichlorophenyl substituent at the 5-position, contributing to its unique properties. This compound exhibits tautomerism between its thiol and thione forms, which can influence its reactivity and biological activity.

There is no current information on the biological activity or mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol.

The synthesis of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves a reaction between an acylhydrazide and carbon disulfide in a basic alcoholic solution. The process includes subsequent acidification to yield the desired thiol compound. This method has been widely documented for producing various 1,3,4-oxadiazole derivatives .

Additionally, the compound can participate in various

Research indicates that 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits significant biological activities. It has been evaluated for antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains as well as demonstrate cytotoxic effects against different cancer cell lines . The presence of the dichlorophenyl group is believed to enhance these biological activities.

The primary synthesis method for 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol involves:

- Reagents: Acylhydrazide and carbon disulfide.

- Solvent: Basic alcoholic solution (often ethanol).

- Procedure:

Alternative methods include microwave-assisted synthesis and one-pot reactions that streamline the process while maintaining high yields .

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol has diverse applications:

- Pharmaceuticals: As a potential lead compound for developing new antimicrobial and anticancer agents.

- Agriculture: As a fungicide or herbicide due to its inhibitory effects on microbial growth.

- Material Science: In synthesizing polymers or materials with specific electrical or thermal properties due to its unique chemical structure.

Interaction studies have focused on how 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol interacts with biological targets. Notably:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes related to cancer progression and microbial resistance.

- Metal Complexation: The compound can form stable complexes with transition metals, which may enhance its biological activity or alter its pharmacokinetics .

Several compounds share structural features with 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Structure | Exhibits similar biological activity but varies in potency due to different substituents. |

| 5-(Phenyl)-1,3,4-oxadiazole-2-thiol | Structure | Less potent than its dichlorinated counterpart; primarily studied for antifungal properties. |

| 5-(Benzothiazol-2-yl)-1,3,4-oxadiazole-2-thiol | Structure | Known for its antibacterial activity; incorporates a different heterocyclic moiety affecting solubility and activity. |

The uniqueness of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol lies in its specific dichlorophenyl substitution which enhances its lipophilicity and biological activity compared to other derivatives. This compound's ability to engage in tautomerism also plays a crucial role in its reactivity and interaction with biological systems.

Molecular Structure and Composition

Chemical Formula and Molecular Weight

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol possesses the molecular formula C8H4Cl2N2OS and exhibits a molecular weight of 247.10 grams per mole [1] [2]. The compound is identified by the Chemical Abstracts Service registry number 23288-92-8 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol [1]. The Simplified Molecular Input Line Entry System notation is represented as SC1=NN=C(O1)C1=CC=C(Cl)C=C1Cl, while the International Chemical Identifier is InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) [1].

| Property | Value |

|---|---|

| Chemical Name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol |

| Molecular Formula | C8H4Cl2N2OS |

| Molecular Weight | 247.10 g/mol |

| CAS Number | 23288-92-8 |

| InChI Key | KDACHYNPZYGPON-UHFFFAOYSA-N |

Structural Features of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring constitutes a five-membered heterocyclic system containing two adjacent nitrogen atoms at positions 3 and 4, one oxygen atom at position 1, and two carbon atoms [4] [5]. This ring system is characterized as a conjugated, planar, and stable heteroaromatic structure [4]. The oxadiazole ring exhibits electron deficiency due to the presence of two pyridine-like nitrogen atoms, which significantly influences its chemical properties [4] [5]. The nitrogen atoms in the ring are positioned one carbon apart from the oxygen heteroatom, creating a distinctive electronic environment [4].

The 1,3,4-oxadiazole ring demonstrates relatively low electron density at carbon positions 2 and 5, while maintaining relatively high electron density at nitrogen positions 3 and 4 [5]. The downfield chemical shift of the carbon-hydrogen bond at position 2 appears at δ 8.73 parts per million in deuterated chloroform, confirming the electron-deficient nature of the ring system [4] [6]. The presence of three electronegative heteroatoms and only two carbons renders the ring electron deficient, making its chemical behavior distinctly different from furan or pyrrole [6].

2,4-Dichlorophenyl Substituent Configuration

The 2,4-dichlorophenyl substituent is attached to the oxadiazole ring at position 5, contributing to the compound's unique structural and electronic properties [1]. The dichlorophenyl group features chlorine atoms located at positions 2 and 4 of the benzene ring [1] [3]. Crystallographic analysis reveals that the dihedral angle between the mean planes of the benzene ring and the 1,3,4-oxadiazole ring measures 74.18 degrees with a standard deviation of 4 degrees [8] [9]. This significant dihedral angle indicates that the two ring systems are not coplanar, which influences the overall molecular geometry and potential intermolecular interactions [8] [9].

The dichlorophenyl substituent configuration plays a crucial role in determining the compound's physicochemical properties and potential biological activity . The electron-withdrawing nature of the chlorine atoms affects the electronic distribution within the entire molecular system . The spatial arrangement of the dichlorophenyl group relative to the oxadiazole ring creates specific steric and electronic environments that influence molecular recognition and binding interactions [8].

Thiol Functional Group Properties

The thiol functional group (-SH) is positioned at carbon 2 of the oxadiazole ring, imparting distinctive chemical reactivity to the molecule [1] . The thiol group enhances the compound's reactivity by enabling participation in various chemical reactions, including oxidation to form disulfides and nucleophilic substitution reactions . The presence of the thiol functionality allows for hydrogen bonding interactions, which significantly influence crystal packing and intermolecular associations [11].

The thiol group exhibits characteristic spectroscopic properties that facilitate structural identification and characterization [12] . The sulfur-hydrogen bond demonstrates specific vibrational frequencies in infrared spectroscopy, while nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the thiol proton [12]. The thiol functional group contributes to the compound's lipophilicity and stability, affecting its overall pharmacological profile .

Thiol-Thione Tautomerism

Mechanistic Aspects of Tautomerism

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits tautomerism between its thiol and thione forms, representing a fundamental aspect of its chemical behavior [12]. The tautomeric interconversion involves the migration of a hydrogen atom from the sulfur atom to one of the nitrogen atoms in the oxadiazole ring, accompanied by the redistribution of π-electrons [12] [13]. This process transforms the thiol form (mercapto form) into the thione form (thiocarbonyl form) through a proton transfer mechanism [12] [13].

The mechanistic pathway involves the formation of a transition state where the hydrogen atom is partially bonded to both the sulfur atom and the nitrogen atom [14] [13]. Quantum mechanical calculations have demonstrated that this tautomeric equilibrium can be influenced by various environmental factors, including solvent polarity and pH conditions [14] [13]. The thiol-thione tautomerism represents a dynamic equilibrium process that significantly affects the compound's reactivity and biological activity [12].

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium between thiol and thione forms is influenced by several critical factors, including pH, solvent polarity, and temperature [12] [13]. In neutral and acidic media, the thione form generally predominates, while alkaline conditions favor the equilibrium shift toward the thiol form [13]. The acidity constant (pKa) of the thiol group plays a crucial role in determining the tautomeric distribution under different pH conditions [13].

Solvent effects significantly impact the tautomeric equilibrium, with polar solvents typically stabilizing the thiol form through hydrogen bonding interactions [13]. Temperature variations can alter the relative stabilities of the tautomeric forms, affecting the equilibrium position [12]. Crystallographic studies indicate that in the solid state, the compound preferentially adopts the thione tautomeric form [8] [11]. The presence of intermolecular hydrogen bonding networks in the crystal lattice can stabilize specific tautomeric forms [11] [9].

Spectroscopic Evidence of Tautomerism

Spectroscopic analysis provides compelling evidence for the existence of thiol-thione tautomerism in 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol [12] [11]. Ultraviolet-visible spectroscopy reveals distinct absorption patterns for each tautomeric form, with characteristic wavelength shifts corresponding to different electronic transitions [12]. Infrared spectroscopy demonstrates specific vibrational frequencies associated with the carbon-sulfur double bond in the thione form and the sulfur-hydrogen bond in the thiol form [12] [15].

Nuclear magnetic resonance spectroscopy provides detailed information about the tautomeric equilibrium, with carbon-13 chemical shifts showing characteristic differences between the two forms [12] [16]. The carbon atom bearing the sulfur functionality exhibits distinct chemical shifts depending on the tautomeric state, with the thione form typically showing more downfield resonances [12]. Fluorescence spectroscopy and acidity constant measurements further support the spectroscopic evidence for tautomerism [12]. Mass spectrometry analysis confirms the molecular ion peaks consistent with both tautomeric forms [16].

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has provided detailed structural information about 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives [17] [18] [11]. The crystallographic studies reveal that the compound crystallizes in specific space groups with defined unit cell parameters [19] [17]. Recent investigations have employed advanced X-ray diffraction techniques to determine the precise atomic positions and thermal parameters [17] [18].

The crystal structure determination confirms the molecular geometry and provides accurate bond lengths and angles [8] [9]. X-ray diffraction studies have been instrumental in establishing the preferred tautomeric form in the solid state, consistently showing the thione tautomer [8] [11]. The crystallographic analysis reveals that the oxadiazole ring atoms are essentially coplanar with a root mean square deviation of 0.010 Angstroms [8] [9]. These studies have been complemented by density functional theory calculations to validate the experimental findings [17] [18].

Crystal Packing and Intermolecular Interactions

The crystal packing of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is stabilized by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and halogen bonding [11] [20] [21]. The crystal structure exhibits intermolecular nitrogen-hydrogen...oxygen hydrogen bonds that contribute significantly to the overall stability [11] [9]. Additionally, oxygen-hydrogen...sulfur hydrogen bonds have been identified in the crystal lattice [11] [9].

The presence of chlorine atoms in the dichlorophenyl substituent facilitates halogen bonding interactions, which play important roles in crystal packing [21]. These halogen bonds include chlorine...chlorine interactions and chlorine...carbon(π) contacts that contribute to the three-dimensional supramolecular architecture [21]. The crystal packing also involves weak carbon-hydrogen...π interactions between aromatic systems [20]. Water molecules, when present as lattice solvents, participate in hydrogen bonding networks that further stabilize the crystal structure [11].

Bond Length and Angle Analysis

Crystallographic bond length and angle analysis provides precise geometric parameters for 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol [8] [9]. The nitrogen-nitrogen bond length within the oxadiazole ring measures 1.3817 Angstroms with a standard deviation of 0.0016 Angstroms, corresponding to typical single bond distances [8] [9]. The carbon-sulfur double bond length in the thione form measures 1.6489 Angstroms with a standard deviation of 0.0013 Angstroms [8] [9].

| Bond/Angle Parameter | Measured Value | Standard Deviation |

|---|---|---|

| N1—N2 bond length | 1.3817 Å | ±0.0016 Å |

| C=S bond length | 1.6489 Å | ±0.0013 Å |

| Dihedral angle (phenyl-oxadiazole) | 74.18° | ±0.04° |

| Oxadiazole ring planarity deviation | 0.010 Å | - |

The bond angles within the oxadiazole ring conform to expected values for five-membered heterocyclic systems [8] [9]. The carbon atom attached to the oxadiazole ring adopts typical sp3 hybridization characteristics [8] [9]. All bond lengths and angles are in good agreement with expected theoretical values and comparable literature data [8] [9].

Aromaticity of the Oxadiazole Ring

Theoretical Assessment of Aromaticity

The aromaticity of the 1,3,4-oxadiazole ring in 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol has been extensively investigated through various theoretical approaches [22] [23] [24]. Aromatic stabilization energy calculations demonstrate that 1,3,4-oxadiazole exhibits significant aromatic character, though it differs from other heterocyclic systems [24] [25]. The harmonic oscillator model of aromaticity and nucleus-independent chemical shift methods have been employed to quantify the aromatic nature of the oxadiazole ring [22] [24].

Theoretical studies indicate that 1,3,4-oxadiazole demonstrates greater aromatic stability compared to other oxadiazole isomers, particularly 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole [24]. The 1,3,4-oxadiazole isomer satisfies the Hückel rule for aromaticity with six π-electrons distributed over the five-membered ring system [26]. However, the presence of electronegative heteroatoms creates an electron-deficient aromatic system that exhibits unique reactivity patterns [22] [24].

Computational Studies Using Density Functional Theory Methods

Density functional theory calculations have been extensively employed to investigate the electronic structure and aromaticity of oxadiazole rings [23] [27] [28]. These computational studies utilize various functionals, including B3LYP (Becke, three-parameter, Lee-Yang-Parr) with basis sets such as 6-311G(d,p) and 6-31G(d) [23] [27]. The frontier molecular orbital analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [23] [28].

Computational investigations demonstrate that the energy gap between frontier molecular orbitals ranges from approximately 4.5 to 6.0 electron volts for oxadiazole derivatives, indicating significant electronic stability [23] [28]. Density functional theory calculations provide detailed information about charge distribution, electrostatic potential surfaces, and molecular reactivity descriptors [27] [29]. These studies have revealed that chemical hardness, electronegativity, and electrophilicity indices can be accurately predicted using computational methods [29].

The nucleus-independent chemical shift method, implemented through density functional theory calculations, provides quantitative measures of aromatic character [22] [23]. These calculations indicate relatively high aromaticity for 1,3,4-oxadiazole compared to other heterocyclic systems, although the harmonic oscillator model of aromaticity suggests non-aromatic character [22]. The discrepancy between different aromaticity indices reflects the complex nature of aromaticity assessment in heterocyclic systems [22].

Comparison with Other Heterocyclic Systems

Comparative studies of oxadiazole aromaticity relative to other heterocyclic systems reveal important structure-activity relationships [22] [24] [25]. The 1,3,4-oxadiazole ring demonstrates significantly greater aromatic stabilization compared to 1,2,4-oxadiazole, which is better described as a conjugated diene system rather than a truly aromatic heterocycle [23] [25]. The aromatic character of 1,3,4-oxadiazole approaches that of other well-established aromatic heterocycles, though it remains distinct due to its electron-deficient nature [25].

When compared to five-membered heterocycles containing sulfur, such as 1,3,4-thiadiazole, the oxadiazole system shows different aromatic characteristics [22] [24]. The replacement of oxygen with sulfur in the heterocyclic ring alters the electronic distribution and aromatic stabilization energy [24]. Triazole derivatives exhibit different aromaticity patterns, with 1,2,4-triazole showing lower aromatic character compared to 1,3,4-oxadiazole [25].